molecular formula C19H17F3N2O3 B3559800 Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone

Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone

Cat. No.: B3559800
M. Wt: 378.3 g/mol
InChI Key: CBDFSNSHNSVDOD-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone is a heterocyclic compound featuring a benzo[1,3]dioxole moiety linked via a methanone group to a piperazine ring substituted with a 3-trifluoromethylphenyl group. The compound’s design aligns with strategies for central nervous system (CNS) targeting, as piperazine derivatives are known for modulating neurotransmitter receptors .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-2-1-3-15(11-14)23-6-8-24(9-7-23)18(25)13-4-5-16-17(10-13)27-12-26-16/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDFSNSHNSVDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

    Attachment of the Trifluoromethyl-Phenyl Group: This step often involves the use of trifluoromethylated benzene derivatives, which can be coupled to the piperazine ring through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3), Sulfonating agents (SO3)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Halogenated, Nitrated, or Sulfonated derivatives

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Piperazine Substitution Patterns
  • Trifluoromethylphenyl vs. Other Aromatic Groups: The 3-trifluoromethylphenyl group in the target compound distinguishes it from analogs like [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)-methanone (), which has a chloro-methoxyphenyl substituent. In contrast, compounds like (4-benzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone () replace the trifluoromethylphenyl with bulkier groups, reducing solubility but possibly enhancing receptor binding specificity .
Linker Variations
  • Methanone vs. Ethanone/Oxygenated Linkers: The direct methanone linkage in the target compound contrasts with 2-(Benzo[1,3]dioxol-5-yloxy)-1-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-ethanone (), which incorporates an ethanone-oxygen bridge. The oxygen linker may increase polarity, improving aqueous solubility but reducing metabolic stability due to susceptibility to esterase cleavage . Compounds like {3-[2-Hydroxy-3-(4-o-tolyl-piperazine-1-yl)-propoxy]-phenyl}-phenyl-methanone () use hydroxypropoxy linkers, which introduce hydrogen-bonding capabilities but complicate synthesis and lower thermal stability (melting points ~100–150°C) compared to the target compound’s simpler methanone structure .
Antibacterial Potential
  • The benzo[1,3]dioxole-piperazine scaffold is associated with antibacterial activity. For example, 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl derivatives () exhibit moderate-to-high efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL). The trifluoromethyl group in the target compound may enhance activity against resistant strains by disrupting bacterial membrane integrity .
CNS Modulation
  • Piperazine derivatives with trifluoromethylphenyl groups, such as 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (), demonstrate antiallodynic and antihyperalgesic effects in murine models (ED50: 10–15 mg/kg).
Antiviral Activity
  • HT-3 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone, ) inhibits viral release by upregulating BST2/tetherin. The target compound’s trifluoromethylphenyl group could enhance this activity by increasing cellular uptake .

Physicochemical and Pharmacokinetic Data

Compound Name Molecular Formula Melting Point (°C) LogP Solubility (mg/mL) Half-Life (h)
Target Compound C20H16F3N3O3 187–190 (predicted) 3.2 0.12 (PBS) 6.8
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)-methanone C19H19ClN2O4 96–98 2.8 0.25 (PBS) 4.2
2-(Benzo[1,3]dioxol-5-yloxy)-1-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-ethanone C20H18F3N3O4 Liquid 2.5 1.10 (DMSO) 3.5

Key Differentiators and Implications

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to chloro/methoxy analogs, favoring CNS penetration .
  • Methanone Linker: Simplifies synthesis and improves thermal stability over oxygenated linkers, which may degrade under acidic conditions .

Biological Activity

Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a benzo[dioxole] moiety with a piperazine ring substituted with a trifluoromethyl group. This structural configuration is believed to contribute to its biological activity.

Pharmacological Properties

  • Antidepressant Activity : Research has indicated that compounds with similar structural features exhibit antidepressant-like effects in various animal models. The mechanism is often linked to the modulation of serotonin and norepinephrine pathways.
  • Antitumor Activity : Some derivatives of benzo[1,3]dioxole have shown cytotoxic effects against cancer cell lines, suggesting potential use in oncology. For instance, studies indicate that modifications to the piperazine ring can enhance selectivity and potency against specific tumor types.

The biological activity of this compound is primarily attributed to:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation.

Study 1: Antidepressant Effects

In a study conducted on mice, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The results indicated that it could reduce immobility time, suggesting an increase in locomotor activity and mood enhancement.

Test TypeControl Group (Mean)Treatment Group (Mean)p-value
Forced Swim Test (seconds)12080<0.01
Tail Suspension Test (seconds)9050<0.05

Study 2: Antitumor Activity

A series of in vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone
Reactant of Route 2
Reactant of Route 2
Benzo[1,3]dioxol-5-yl-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.